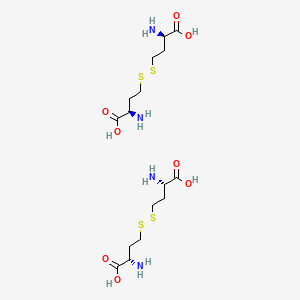
beta-Tocopherol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Tocopherol-d3: is a deuterated form of beta-tocopherol, a member of the vitamin E family. Vitamin E is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. Beta-tocopherol is known for its antioxidant properties, which help protect cells from oxidative damage. The deuterated form, this compound, is often used in scientific research to study the metabolism and biological effects of tocopherols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Tocopherol-d3 typically involves the incorporation of deuterium atoms into the beta-tocopherol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in beta-tocopherol with deuterium atoms using deuterated solvents and catalysts.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of beta-tocopherol. This method ensures that the deuterium atoms are incorporated into the final product during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Deuterated Precursors: Using commercially available deuterated precursors to streamline the synthesis process.
Catalytic Hydrogenation: Employing catalytic hydrogenation techniques to incorporate deuterium atoms into the beta-tocopherol molecule.
Purification: Utilizing advanced purification methods such as chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Beta-Tocopherol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopherol quinone, a reaction that is commonly studied to understand its antioxidant properties.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used in reduction reactions.
Solvents: Deuterated solvents like deuterated chloroform and deuterated methanol are often used in reactions involving this compound to maintain the deuterium labeling.
Major Products Formed
Tocopherol Quinone: Formed during oxidation reactions.
Deuterated Derivatives: Various deuterated derivatives can be formed depending on the specific reactions and conditions used.
Aplicaciones Científicas De Investigación
Beta-Tocopherol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of tocopherols.
Biology: Helps in understanding the role of tocopherols in biological systems, particularly in antioxidant defense mechanisms.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative stress-related diseases.
Industry: Used in the development of antioxidant formulations for food and cosmetic products.
Mecanismo De Acción
Beta-Tocopherol-d3 exerts its effects primarily through its antioxidant properties. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved include:
Lipid Peroxidation: Inhibits the peroxidation of lipids in cell membranes.
Reactive Oxygen Species: Scavenges reactive oxygen species, reducing oxidative stress.
Signal Transduction Pathways: Modulates various signal transduction pathways involved in cell survival and apoptosis.
Comparación Con Compuestos Similares
Beta-Tocopherol-d3 is compared with other tocopherols and tocotrienols, highlighting its uniqueness:
Alpha-Tocopherol: The most biologically active form of vitamin E, known for its potent antioxidant properties.
Gamma-Tocopherol: Has unique anti-inflammatory properties not shared by other tocopherols.
Delta-Tocopherol: Known for its strong antioxidant activity but less prevalent in the diet.
Tocotrienols: Differ from tocopherols by having an unsaturated side chain, which imparts additional biological activities such as neuroprotection and cholesterol-lowering effects.
This compound is unique due to its deuterium labeling, which makes it a valuable tool in scientific research for studying the metabolism and biological effects of tocopherols.
Propiedades
Fórmula molecular |
C28H48O2 |
|---|---|
Peso molecular |
419.7 g/mol |
Nombre IUPAC |
(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3 |
Clave InChI |
WGVKWNUPNGFDFJ-SUWCBTSWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O |
SMILES canónico |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


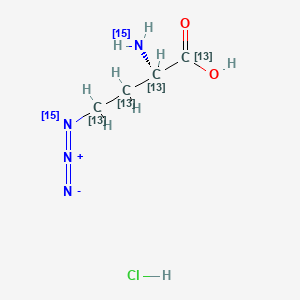
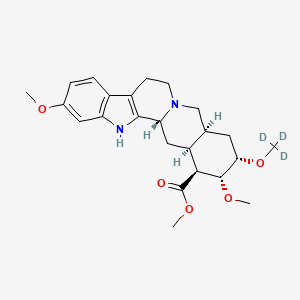
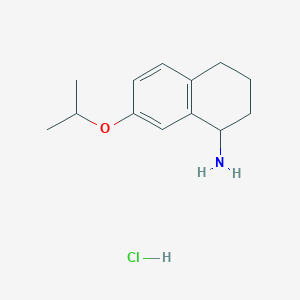
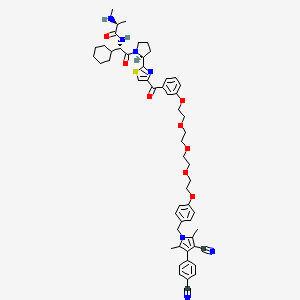
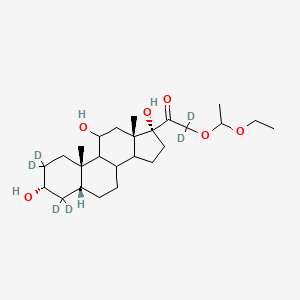
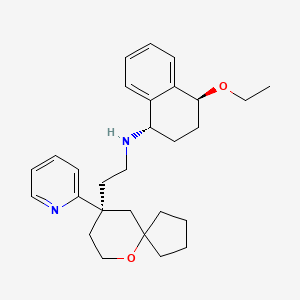
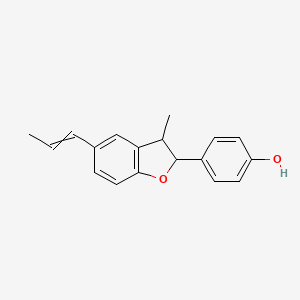

![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)

![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)
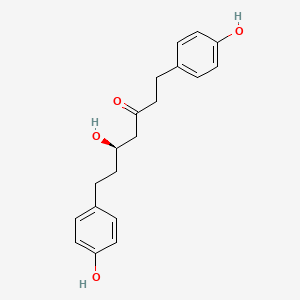
![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
